4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4,6-diaminopyrimidine with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylamino groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .
Scientific Research Applications
4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds share a similar pyrimidine core and exhibit comparable biological activities, such as enzyme inhibition and anticancer properties.
Pyrimidine-5-carbonitrile derivatives: These derivatives are known for their diverse pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
4-Amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual amino and methylamino groups enhance its ability to interact with various biological targets, making it a versatile compound for drug development .
Properties
Molecular Formula |
C7H9N5 |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-amino-2-methyl-6-(methylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5/c1-4-11-6(9)5(3-8)7(10-2)12-4/h1-2H3,(H3,9,10,11,12) |
InChI Key |
IDRJBXNEOZCTQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC)C#N)N |
Origin of Product |
United States |
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